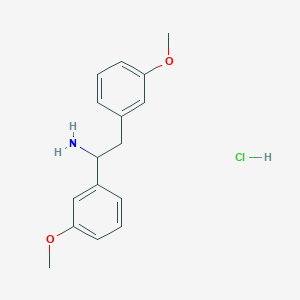![molecular formula C19H13ClFN5O2S B2769096 N-(3-chloro-2-fluorophenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251588-67-6](/img/structure/B2769096.png)
N-(3-chloro-2-fluorophenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-2-fluorophenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H13ClFN5O2S and its molecular weight is 429.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Probes for A2A Adenosine Receptor
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, exemplified by SCH 442416, have been identified to display high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds, through ether-linked chain substituents at the p-position of the phenyl group, have been optimized for O-alkylation, leading to the development of functionalized congeners including fluorophore reporter groups. These derivatives serve as potent pharmacological probes for studying the A2AAR, demonstrating key interactions within the binding pocket of the receptor and providing a basis for further design of molecular probes in neuroscience research (Kumar et al., 2011).
Anticancer and Antimicrobial Activities
New analogs with structures incorporating elements similar to the specified compound have been synthesized and assessed for their biological activities. These studies have shown significant anti-inflammatory, anticancer, and antimicrobial activities, indicating the potential of these compounds in therapeutic applications. The synthesis of these compounds involves reactions that yield various heterocycles, highlighting their versatility and potential in drug discovery (Sunder & Maleraju, 2013).
Radioligand Imaging with PET
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), with DPA-714 being designed for labeling with fluorine-18. This facilitates in vivo imaging using positron emission tomography (PET), showcasing the compound's application in the development of diagnostic tools for neurological diseases (Dollé et al., 2008).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated against the cotton leafworm, Spodoptera littoralis. These studies underline the potential agricultural applications of such compounds in pest management, demonstrating the broad utility of related chemical structures in scientific research (Fadda et al., 2017).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and used to construct Co(II) and Cu(II) coordination complexes. These complexes have been evaluated for their antioxidant activity, illustrating the potential of such compounds in the development of new antioxidant agents. The study highlights the role of hydrogen bonding in the self-assembly process of these complexes, contributing to the understanding of molecular interactions in the design of functional materials (Chkirate et al., 2019).
Properties
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2S/c20-13-7-4-8-14(16(13)21)23-15(27)11-26-19(28)25-10-9-22-18(17(25)24-26)29-12-5-2-1-3-6-12/h1-10H,11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKNUBYJLDSYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C(=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
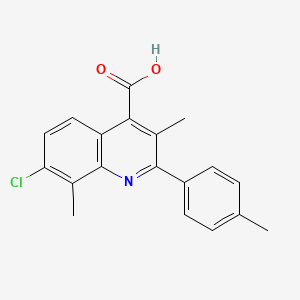
![[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]methanol](/img/structure/B2769014.png)
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyanobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2769015.png)
![Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2769017.png)
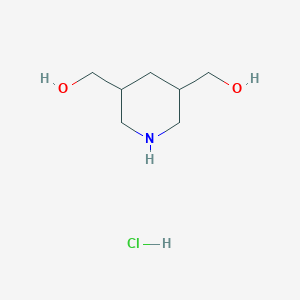
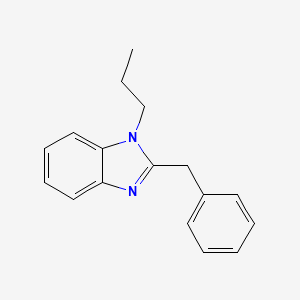


![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2769027.png)
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2769028.png)
![N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2769030.png)
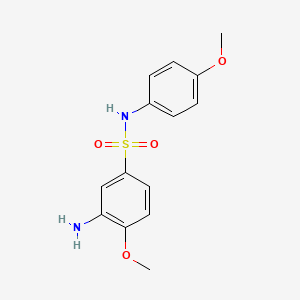
![2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769034.png)
